molecular formula C3H3BrF4 B1210599 3-Bromo-1,1,2,2-tetrafluoropropane CAS No. 679-84-5

3-Bromo-1,1,2,2-tetrafluoropropane

Cat. No. B1210599
CAS RN: 679-84-5
M. Wt: 194.95 g/mol
InChI Key: YVWGMAFXEJHFRO-UHFFFAOYSA-N
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Description

3-Bromo-1,1,2,2-tetrafluoropropane, also known as 3-bromo-CFC-114, is a halogenated hydrocarbon. It has a molecular formula of C3H3BrF4 and a molecular weight of 194.955 . It is a colorless, non-flammable, and odorless gas that has a low boiling point and is highly soluble in organic solvents.


Molecular Structure Analysis

The molecular structure of 3-Bromo-1,1,2,2-tetrafluoropropane consists of a three-carbon backbone with bromine and fluorine atoms attached. The bromine atom is attached to the third carbon atom, while the fluorine atoms are attached to the first and second carbon atoms .


Physical And Chemical Properties Analysis

3-Bromo-1,1,2,2-tetrafluoropropane is a colorless, non-flammable, and odorless gas. It has a low boiling point and is highly soluble in organic solvents. Its molecular weight is 194.955 .

Scientific Research Applications

Synthesis of Fluorinated Compounds

3-Bromo-1,1,2,2-tetrafluoropropane serves as a building block in the synthesis of various fluorinated compounds. It has been utilized to create tetrafluoroallene and tetrafluoropropyne, showcasing its versatility in the formation of different fluorinated structures (Banks, R., Barlow, M., Davies, W. D., Haszeldine, R., & Taylor, D., 1969). Additionally, 3-Bromo-1,1,1-trifluoroacetone, a related compound, demonstrates its utility as a fluorinated building block in creating trifluoromethylated heterocycles and aliphatic compounds (Lui, N., Marhold, A., & Rock, M., 1998).

Electrochemical Applications

In the realm of electrochemistry, 3-Bromo-1,1,2,2-tetrafluoropropane derivatives have been used to enhance the performance of LiNi0.5Mn1.5O4 cathodes in lithium-ion batteries. The inclusion of fluorinated solvents in the electrolyte results in higher oxidation potential, improved stability, and enhanced electrochemical performance (Luo, Y., Lu, T., Zhang, Y., Yan, L., Xie, J., & Mao, S., 2016).

Chemical Reactions and Synthesis

Various chemical reactions involving 3-Bromo-1,1,2,2-tetrafluoropropane and its derivatives have been studied, providing insights into the formation of cyclopropanes, heterocycles, and other fluorinated compounds. These studies shed light on the reactivity and potential applications of this chemical in organic synthesis (Farin˜a, F., Maestro, M., Martín, M., & Soria, M. L., 1987).

Organometallic Chemistry

In the field of organometallic chemistry, compounds related to 3-Bromo-1,1,2,2-tetrafluoropropane have been used as sources for fluorinated organometallic reagents. These reagents are instrumental in various synthetic applications, including the formation of gem-fluoro(trifluoromethyl)cyclopropanes and other fluorinated organic molecules (Seyferth, D., & Murphy, G. J., 1973).

Photocatalytic Reactions

The compound and its analogs are employed in photocatalytic reactions to synthesize complex molecules. This illustrates the compound's role in facilitating innovative chemical processes (Zeng, W., Li, W., Chen, H., & Zhou, L., 2022).

Exploration in Spectroscopy

3-Bromo-1,1,2,2-tetrafluoropropane and similar molecules have been examined using CP-FTMW spectroscopy, offering insights into their molecular structure and properties. This research highlights the importance of these compounds in the field of spectroscopy and molecular analysis (Grubbs, G., Bailey, W., Shreve, N. E., Gillcrist, D., Persinger, T., Moon, N. T., & Marshall, F. E., 2017).

Safety and Hazards

As with any chemical, proper safety precautions should be taken when handling 3-Bromo-1,1,2,2-tetrafluoropropane. It’s important to avoid breathing in the gas and to avoid contact with the skin and eyes. Use of personal protective equipment is recommended .

properties

IUPAC Name

3-bromo-1,1,2,2-tetrafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrF4/c4-1-3(7,8)2(5)6/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWGMAFXEJHFRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40862366
Record name 2,2,3,3-Tetrafluoropropyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1,1,2,2-tetrafluoropropane

CAS RN

679-84-5
Record name 3-Bromo-1,1,2,2-tetrafluoropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=679-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Halopropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000679845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,3,3-Tetrafluoropropyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-BROMO-1,1,2,2-TETRAFLUOROPROPANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DC4A5894W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: Studies in cats demonstrated that halopropane inhalation caused cardiac arrhythmias. [1] These arrhythmias were found to be dependent on the presence of suprapontine structures in the brain. [1] Additionally, the combination of halopropane with carbon dioxide or epinephrine was shown to enhance the occurrence of these arrhythmias. [1, 2]

ANone: The molecular formula of halopropane is C3H3BrF4, and its molecular weight is 202.95 g/mol.

ANone: While the provided research papers don't include specific spectroscopic data, techniques like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) would be useful for structural characterization.

ANone: The provided research papers primarily focus on the biological effects of halopropane. Further studies would be needed to assess its stability under various conditions, such as temperature, light exposure, and different solvents.

ANone: The research presented focuses on halopropane as a potential anesthetic agent and does not explore its catalytic properties. As a halogenated hydrocarbon, it might potentially participate in certain chemical reactions, but this would require further investigation.

ANone: The provided research focuses on experimental investigations of halopropane. Computational chemistry approaches, such as molecular dynamics simulations or quantum chemical calculations, could offer valuable insights into its interactions with biological targets.

ANone: While not explicitly explored in the provided research, SAR studies would involve synthesizing analogs of halopropane with modifications to its structure (e.g., changing the halogen substituents or the carbon chain length) and evaluating their biological activity.

ANone: These aspects are not covered within the scope of the provided research papers, which primarily focus on the anesthetic properties and cardiac effects of halopropane in animal models.

ANone: Halopropane research emerged in the context of searching for new general anesthetic agents, particularly following the introduction of halothane. Research on halopropane primarily occurred in the 1960s. [9, 10]

ANone: Understanding the effects of halopropane requires a multidisciplinary approach involving pharmacology, toxicology, physiology, and potentially environmental science. Collaboration between these fields can provide a more comprehensive understanding of this compound.

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